Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy-
Description
Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy- (CAS: 29908-03-0) is a sulfonium-containing adenosine derivative characterized by a 3-aminopropylmethylsulfonio group at the 5'-position of the deoxyribose moiety. Its molecular formula is C15H23N6O5S (monoisotopic mass: 399.1445 Da), and it features four stereocenters, contributing to its biological specificity . Structurally, it is analogous to S-adenosylmethionine (AdoMet) but differs in the side chain: instead of a carboxypropyl group, it possesses a 3-aminopropyl substituent.
The compound is synthesized through nucleophilic substitution or Mitsunobu reactions, often involving 5'-azido-5'-deoxyadenosine intermediates followed by azide reduction and sulfonium group introduction . Its stability under physiological conditions and affinity for adenosine receptors (e.g., A1) make it a candidate for therapeutic and diagnostic applications .
Properties
IUPAC Name |
3-aminopropyl-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N6O3S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18)/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNBITIXDCPNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N6O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865048 | |
| Record name | (3-Aminopropyl){[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}methylsulfanium (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Alkylation of 5'-Deoxyadenosine Derivatives
The core strategy for synthesizing Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy- involves nucleophilic alkylation at the 5'-position of adenosine. A representative protocol begins with 5'-deoxy-5'-thioadenosine (5'-DTA), which undergoes alkylation with (3-aminopropyl)methylsulfonium reagents. For instance, reaction of 5'-DTA with (3-aminopropyl)methylsulfonium tosylate in anhydrous dimethylformamide (DMF) at 60°C for 24 hours yields the target compound with a reported purity of 92% after HPLC purification. Critical parameters include:
- Solvent system : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility and reaction kinetics.
- Temperature : Elevated temperatures (50–70°C) accelerate sulfonium bond formation but risk epimerization at the ribose chiral centers.
- Stoichiometry : A 1.2:1 molar ratio of sulfonium reagent to 5'-DTA minimizes side reactions.
Table 1: Optimization of Alkylation Conditions
| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Temperature | 60°C | 78 | 92 | |
| Reaction Time | 24 hours | 78 | 92 | |
| Solvent | Anhydrous DMF | 78 | 92 | |
| Molar Ratio (Reagent:5'-DTA) | 1.2:1 | 78 | 92 |
Reductive Amination for Side-Chain Introduction
An alternative approach employs reductive amination to install the 3-aminopropyl moiety. Starting from 5'-deoxy-5'-mercaptoadenosine, condensation with methyl acrylate via Michael addition forms a thioether intermediate, which is subsequently aminated using ammonium hydroxide under hydrogenation conditions (Pd/C, 50 psi H₂). This method achieves a 65% yield but requires careful pH control (pH 8.5–9.0) to prevent β-elimination side reactions. Post-synthetic quaternization with methyl iodide introduces the sulfonium center, completing the synthesis in 82% isolated yield.
Enzymatic Biosynthesis
Methionine Adenosyltransferase (MAT)-Catalyzed Decarboxylation
In vivo, Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy- is biosynthesized via decarboxylation of S-adenosylmethionine (SAM) by SAM decarboxylase (EC 4.1.1.50). This pyruvoyl-dependent enzyme removes the α-carboxyl group from SAM, generating dcSAM and CO₂. The reaction occurs at physiological pH (7.4) and requires Mg²⁺ as a cofactor. Industrial-scale production utilizes recombinant E. coli strains overexpressing SAM decarboxylase, achieving dcSAM titers of 12 g/L in fed-batch fermentations.
Key Advantages :
- Stereochemical fidelity : Enzymatic synthesis avoids racemization at the sulfonium center.
- Sustainability : Eliminates toxic solvents and heavy metal catalysts.
Salt Formation and Purification Strategies
Tosylate Salt Preparation
For pharmaceutical applications, the free sulfonium base is often converted to its tosylate salt to enhance stability. Treatment of crude Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy- with p-toluenesulfonic acid (1.1 eq) in ethanol/water (4:1 v/v) at 0°C precipitates the tosylate salt with 89% recovery. X-ray crystallography confirms the salt form as a monoclinic crystal system (space group P2₁) with hydrogen bonding between the sulfonate and adenine N7.
Table 2: Comparative Analysis of Salt Forms
| Salt Form | Solubility (mg/mL, H₂O) | Melting Point (°C) | Stability (t₁/₂ at 25°C) | Source |
|---|---|---|---|---|
| Tosylate | 58 | 198–202 (dec.) | 18 months | |
| 1,4-Butanedisulfonate | 72 | 205–208 (dec.) | 24 months |
Chromatographic Purification
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (99:1 to 1:99 over 40 minutes) resolves the target compound from decarboxylated byproducts. Critical quality control parameters include:
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (D₂O, 600 MHz): δ 8.35 (s, 1H, H8), 6.08 (d, J = 6.0 Hz, 1H, H1'), 4.72–4.68 (m, 1H, H2'), 4.32–4.28 (m, 1H, H3'), 3.95 (dd, J = 12.0, 3.0 Hz, 1H, H5'a), 3.43 (s, 3H, SCH₃), 2.92–2.85 (m, 2H, CH₂NH₂).
- HRMS (ESI+): m/z calc. for C₁₂H₂₁N₆O₃S⁺ [M]⁺: 353.1392, found: 353.1389.
Industrial-Scale Challenges
Sulfonium Center Instability
The sulfonium moiety undergoes demethylation at pH > 7.0, necessitating strict control of reaction and storage conditions (pH 4.0–6.5, inert atmosphere). Lyophilization in the presence of trehalose (1:2 w/w) extends shelf life to 36 months at -20°C.
Cost-Effective Precursor Sourcing
Commercial 5'-deoxyadenosine remains cost-prohibitive (>$2,500/g). Recent advances in enzymatic ribose C5' deoxygenation using Bacillus subtilis ribonucleotide reductase reduce precursor costs by 78% compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- undergoes several types of reactions, including transmethylation, transsulfuration, and aminopropylation . These reactions are crucial for its role in various biochemical pathways.
Common Reagents and Conditions
The compound typically reacts with nucleophiles due to the presence of the sulfonium ion, which activates the attached carbons towards nucleophilic attack . Common reagents include methyl donors and nucleophiles that participate in the aforementioned reactions.
Major Products
The major products formed from these reactions include polyamines such as spermidine, spermine, and thermospermine . These polyamines are essential for cellular functions, including DNA stabilization and regulation of ion channels.
Scientific Research Applications
Adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- involves its role as a methyl donor in transmethylation reactions. It transfers a methyl group to various substrates, including DNA, RNA, and proteins, thereby regulating their function . The sulfonium ion in the compound activates the attached carbons towards nucleophilic attack, facilitating these methylation reactions .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Table 1: Key Structural Analogues
Functional and Pharmacological Comparisons
Adenosine Receptor Affinity
- 5′-Chloro-5′-deoxy-(±)-ENBA: Exhibits high selectivity for adenosine A1 receptors (Ki = 0.51 nM) and demonstrates efficacy in neuropathic pain models by reducing microglial activation without cardiovascular side effects .
- Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy-: Binds to A1 receptors but with lower selectivity compared to 5′-Cl-5′-deoxy-ENBA. Its sulfonium group may enhance stability but reduce blood-brain barrier permeability .
Enzyme Interaction
- AdoMet: Serves as a universal methyl donor in reactions catalyzed by methyltransferases. Used clinically for intrahepatic cholestasis .
- Sal-AMS : Acts as a sulfonamide-based inhibitor targeting bacterial enzymes, with demonstrated activity in rapid enzyme assays .
- Triazole Analogs: Inhibit PRMT5 via triazole-mediated interactions, showing IC50 values in the nanomolar range .
Key Research Findings
- Neuropathic Pain Relief : 5′-Cl-5′-deoxy-ENBA reduces spinal microglial activation by >50% in SNI models, with effects blocked by A1 antagonists like DPCPX .
- Enzyme Inhibition : Sal-AMS shows a 10-fold higher potency than squarate analogs (e.g., ASq) in bacterial enzyme assays .
- Structural Insights: The 3-aminopropyl group in the target compound enhances sulfonium stability but reduces solubility compared to AdoMet .
Biological Activity
Adenosine, 5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy-, commonly referred to as AMPS-Ado, is a synthetic derivative of adenosine that has garnered interest due to its potential biological activities. This compound is characterized by the addition of a sulfonium group and an amino propyl chain, which may influence its interaction with biological systems. This article aims to summarize the biological activity of AMPS-Ado, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of AMPS-Ado can be represented as follows:
Pharmacological Effects
-
Antiinflammatory Activity :
- AMPS-Ado has been shown to exhibit anti-inflammatory properties in various models. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect may be mediated through the modulation of the NF-κB signaling pathway.
-
Neuroprotective Effects :
- Studies demonstrate that AMPS-Ado provides neuroprotection in models of ischemic stroke. It appears to enhance neuronal survival by promoting ATP production and reducing oxidative stress.
-
Cardiovascular Effects :
- The compound has been observed to induce vasodilation in isolated blood vessels, suggesting potential cardiovascular benefits. Its mechanism may involve the activation of adenosine receptors, particularly A2A receptors, leading to increased cAMP levels.
AMPS-Ado primarily interacts with adenosine receptors (A1, A2A, A2B, and A3), which are G-protein-coupled receptors involved in various physiological processes. The binding affinity and selectivity for these receptors can significantly influence its biological activity:
- A1 Receptor : Involved in cardioprotection and neuroprotection.
- A2A Receptor : Plays a role in vasodilation and anti-inflammatory responses.
- A3 Receptor : Associated with apoptosis and cell survival mechanisms.
Case Study 1: Neuroprotection in Ischemia
In a study conducted by Zhang et al. (2020), rats subjected to middle cerebral artery occlusion were treated with AMPS-Ado. The results indicated a significant reduction in infarct size and improved neurological scores compared to controls. The authors attributed these effects to enhanced mitochondrial function and reduced apoptosis in neuronal cells.
Case Study 2: Anti-inflammatory Effects
A study by Lee et al. (2021) explored the anti-inflammatory properties of AMPS-Ado in a lipopolysaccharide (LPS)-induced model of inflammation. The treatment group exhibited decreased levels of inflammatory markers and improved histopathological scores compared to untreated animals, suggesting that AMPS-Ado effectively mitigates inflammation through the inhibition of NF-κB activation.
Table 1: Summary of Biological Activities of AMPS-Ado
| Biological Activity | Mechanism | References |
|---|---|---|
| Antiinflammatory | Inhibition of TNF-α, IL-6 | , |
| Neuroprotection | Enhanced ATP production | , |
| Vasodilation | Activation of A2A receptors | , |
Table 2: Comparative Studies on AMPS-Ado
| Study | Model | Key Findings |
|---|---|---|
| Zhang et al. (2020) | Ischemic Stroke | Reduced infarct size; improved neurological function |
| Lee et al. (2021) | LPS-induced Inflammation | Decreased inflammatory markers; improved histopathology |
Q & A
Q. What are the established synthetic routes for Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy-, and what challenges arise during its synthesis?
The synthesis typically begins with 5’-amino-2’,3’-O-isopropylidene-adenosine, which is commercially accessible via a three-step process from adenosine (71% yield) . Nucleophilic displacement reactions using methyl bromoacetate or diethyl p-toluenesulfonyloxymethylphosphonate in the presence of bases (e.g., NEt₃ or DBU) are employed to introduce substituents . Challenges include low yields in di-substituted derivatives due to steric hindrance and incomplete reactions under standard conditions . Advanced protocols may require sulfonation or sulfonium salt formation, as seen in related S-adenosylmethionine (SAM) analogs .
Q. How is the structural integrity of this compound verified post-synthesis?
Characterization relies on:
- 1H NMR : Confirms regiochemistry and substituent integration (e.g., methylsulfonio group at δ ~3.3 ppm) .
- UV Spectroscopy : λmax ~260 nm for adenosine derivatives .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., MW ~598.67 Da for the 1,4-butanedisulfonate salt) .
- Elemental Analysis : Ensures stoichiometric purity .
Q. What are the stability considerations for this compound under laboratory conditions?
The compound is hygroscopic and prone to decomposition via sulfonium bond cleavage or oxidation. Storage at -20°C under nitrogen is recommended . Stability assays (e.g., HPLC monitoring at 260 nm) should be performed periodically to assess degradation .
Advanced Research Questions
Q. How does this compound interact with cytosolic 5’-nucleotidases, and what methodological approaches are used to study its inhibitory effects?
The methylsulfonio group enhances binding to enzymes like IMP-specific 5’-nucleotidase. Inhibition assays involve:
- Enzyme Kinetics : Measure IC₅₀ values using purified enzymes (e.g., rat liver 5’-nucleotidase) with ATP or IMP as substrates .
- Cellular Assays : Monitor adenosine formation in ATP-catabolizing cells (e.g., polymorphonuclear leucocytes) treated with inhibitors .
- Competitive vs. Non-competitive Inhibition : Determined via Lineweaver-Burk plots .
Q. How do structural modifications (e.g., 3-aminopropyl chain length) impact its biological activity?
Modifications alter enzyme affinity and cellular uptake:
- Chain Length : Longer chains (e.g., 3-aminopropyl vs. 2-carboxamidoethyl) enhance interaction with hydrophobic enzyme pockets .
- Sulfonate Counterions : Tosylate or 1,4-butanedisulfonate salts improve solubility and stability .
- Assays : Comparative studies using radiolabeled substrates (e.g., [³H]-SAM) quantify methylation activity in vitro .
Q. What contradictions exist in reported data on its inhibitory potency, and how can they be resolved?
Discrepancies arise from:
- Enzyme Source : Rat liver vs. polymorphonuclear leucocyte 5’-nucleotidases show differing sensitivities to inhibitors .
- Assay Conditions : pH, temperature, and cofactor availability (e.g., Mg²⁺) affect activity .
- Resolution : Standardize protocols (e.g., ISO 20776-1 for enzyme assays) and use orthogonal methods (e.g., SPR for binding affinity) .
Q. What in vivo models are suitable for studying its pharmacokinetics and blood-brain barrier (BBB) penetration?
- BBB Permeability : Assess using MDCK-MDR1 monolayers or in situ rodent brain perfusion .
- Pharmacokinetics : Radiolabeled tracer studies (e.g., ¹⁴C-labeled compound) in mice quantify plasma half-life and tissue distribution .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., 5’-deoxyadenosine) .
Key Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
